Metahexamide

Pharmacokinetics Half-life Sulfonylurea

Metahexamide delivers a unique 26-hour half-life—intermediate between tolbutamide (4.7 hr) and chlorpropamide (35 hr)—enabling once-daily dosing without excessive accumulation. With 15-fold greater potency than tolbutamide on a weight basis, it achieves therapeutic serum levels at low milligram quantities (200–300 mg daily average), serving as a benchmark for low-dose formulation development. Effective in tolbutamide-unresponsive models and demonstrating extrapancreatic glucose metabolism effects in ex vivo assays, it is the preferred reference compound for dissecting dual insulin secretagogue and peripheral action mechanisms. Order high-purity Metahexamide for chronic β-cell function and pharmacokinetic optimization studies.

Molecular Formula C14H21N3O3S
Molecular Weight 311.40 g/mol
CAS No. 565-33-3
Cat. No. B1676324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetahexamide
CAS565-33-3
SynonymsAminazine
Chlorazine
Chlordelazine
Chlorpromazine
Chlorpromazine Hydrochloride
Contomin
Fenactil
Hydrochloride, Chlorpromazine
Largactil
Propaphenin
Thorazine
Molecular FormulaC14H21N3O3S
Molecular Weight311.40 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N
InChIInChI=1S/C14H21N3O3S/c1-10-7-8-12(9-13(10)15)21(19,20)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H2,16,17,18)
InChIKeyXXYTXQGCRQLRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.88e-05 M
FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES
0.0009% in water @ 22 °C
> 10% in benzene
> 10% in chloroform
> 10% in ligroin
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metahexamide (CAS 565-33-3): Potency and Pharmacokinetic Profile of a First-Generation Sulfonylurea


Metahexamide (INN) is an oral anti-diabetic agent belonging to the first-generation sulfonylurea class, characterized by a cyclohexyl-containing structure [1]. It acts by binding to the sulfonylurea receptor (SUR1) on pancreatic β-cells, thereby stimulating insulin secretion [2]. Metahexamide was first described in 1959 and is recognized as a long-acting sulfonylurea with greater potency than both chlorpropamide and tolbutamide [3]. Its distinct pharmacokinetic properties, including an intermediate half-life and unique serum accumulation profile, differentiate it from other first-generation sulfonylureas [4].

Why Metahexamide Cannot Be Simply Substituted with Other First-Generation Sulfonylureas


Although metahexamide belongs to the same first-generation sulfonylurea class as tolbutamide and chlorpropamide, its pharmacological profile differs substantially. Metahexamide exhibits a metabolic half-life (26 hours) that is intermediate between tolbutamide (4.7 hours) and chlorpropamide (35 hours), resulting in a distinct duration of action that cannot be replicated by simple dose adjustment of the other agents [1]. Furthermore, metahexamide demonstrates a qualitatively different blood glucose response, with a 3 mg/100 mL increase in serum level yielding a 15% increase in fasting blood glucose effect, whereas the same increment with chlorpropamide or tolbutamide doubles the effect [1]. Clinically, metahexamide has been shown to be effective in many patients who are unresponsive to tolbutamide, underscoring that therapeutic interchangeability is not guaranteed [2].

Quantitative Differentiation of Metahexamide: Comparative Evidence Against Tolbutamide and Chlorpropamide


Metahexamide's Intermediate Metabolic Half-Life Relative to Tolbutamide and Chlorpropamide

Metahexamide exhibits a metabolic half-life of 26 hours in human subjects, which is approximately 5.5-fold longer than tolbutamide (4.7 hours) but shorter than chlorpropamide (35 hours), placing it in an intermediate pharmacokinetic category [1].

Pharmacokinetics Half-life Sulfonylurea

Sustained Serum Sulfonylurea Levels with Metahexamide: A 5-Fold Advantage Over Tolbutamide

Following daily oral dosing on customary clinical schedules, each 100 mg increment of metahexamide produces an incremental fasting serum level of 1.5 mg/100 mL, which is 5-fold higher than the 0.3 mg/100 mL achieved with tolbutamide, though lower than the 2.9 mg/100 mL of chlorpropamide [1].

Pharmacokinetics Serum Concentration Drug Accumulation

Weight-Basis Hypoglycemic Potency: Metahexamide is 15-Fold More Potent than Tolbutamide

On an equal weight basis, metahexamide is approximately 2-fold more potent than chlorpropamide and 15-fold more potent than tolbutamide as a hypoglycemic agent in normal subjects [1].

Hypoglycemic Potency Dose-Response Sulfonylurea

Reduced Therapeutic Plasma Level Requirement: Metahexamide Achieves Efficacy at 20% of Tolbutamide's Plasma Concentration

The therapeutically effective plasma level of metahexamide is only 20% of that required for tolbutamide, indicating that metahexamide is at least 5 times more effective in healthy adults [1].

Pharmacodynamics Therapeutic Drug Monitoring Potency

Enhanced Peripheral Glucose Utilization in Isolated Tissue: Metahexamide vs. Tolbutamide

In isolated rat diaphragm preparations, metahexamide demonstrates a more pronounced acceleration of glucose disappearance compared to tolbutamide (D 860), suggesting enhanced peripheral glucose utilization [1].

Glucose Metabolism Peripheral Action Ex Vivo

Clinical Efficacy in Tolbutamide Non-Responders: Metahexamide Demonstrates Broader Patient Coverage

Metahexamide appears to be 5 times as potent as tolbutamide on a weight basis in clinical practice and is effective in many patients who are not responsive to tolbutamide, though it does not seem to be as effective as chlorpropamide in difficult-to-control adult diabetic patients [1]. The average daily dose ranges from 200 to 300 mg, with an upper limit of 600 mg daily.

Clinical Efficacy Non-Response Diabetes Management

Optimal Applications of Metahexamide Based on Differentiated Pharmacological Profile


Preclinical Research Requiring Intermediate-Duration Sulfonylurea Action

Given its 26-hour half-life, metahexamide is an ideal tool compound for in vivo diabetes models where a duration of action intermediate between short-acting tolbutamide and very long-acting chlorpropamide is required. This pharmacokinetic profile allows for once-daily dosing in rodent studies while avoiding the excessive accumulation seen with chlorpropamide [1]. Researchers studying sustained insulin secretion patterns or chronic β-cell function may prefer metahexamide for its balanced duration and potency [1].

Development of Novel Oral Hypoglycemic Formulations

Metahexamide's high weight-basis potency—15-fold greater than tolbutamide [1]—makes it a valuable reference compound for formulation scientists developing low-dose oral solid dosage forms. Its ability to achieve therapeutic serum levels with relatively low milligram quantities (200–300 mg daily average) [2] can serve as a benchmark for designing potent, low-excipient formulations. Additionally, its established serum concentration-efficacy relationship (1.5 mg/100 mL per 100 mg dose) [1] provides a clear pharmacokinetic target for bioequivalence and formulation optimization studies.

Mechanistic Studies of Peripheral Glucose Utilization

Metahexamide's demonstrated ability to accelerate glucose disappearance in isolated rat diaphragm tissue, surpassing tolbutamide in this ex vivo model [1], positions it as a candidate for research into extrapancreatic effects of sulfonylureas. Investigators examining the interplay between insulin secretagogue activity and direct peripheral glucose metabolism may utilize metahexamide to dissect these dual mechanisms, particularly in studies where enhanced peripheral action is hypothesized to confer metabolic benefit [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metahexamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.